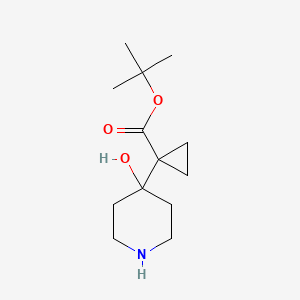

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate” is a chemical compound with the formula C10H19NO3 . It is also known as 1-Boc-4-hydroxypiperidine . This compound is used for research purposes .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.26 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 6.26 mg/ml .Applications De Recherche Scientifique

Generation and Synthetic Applications

Synthetic Methodologies : The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have been described, showcasing their utility in creating α-substituted esters. These esters can be further processed into carboxylic acids or reduced to cyclopropanemethanols, offering a pathway for the synthesis of various functional molecules (Häner, Maetzke, & Seebach, 1986).

Pharmacological Interest : The synthesis of trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, from trifluoromethylalkenes demonstrates the compound's relevance in pharmacology. This method provides practical access to cyclopropanes of pharmacological interest, highlighting the compound's role in drug design (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in generating diverse molecular architectures (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Advanced Synthetic Techniques

Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents. This showcases the compound's application in the precise, stereo-controlled synthesis of molecules with potential therapeutic value (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, derivable from tert-butyl carboxylates, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, illustrating the compound's role in producing enantioenriched amines crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to participate in the mitsunobu reaction, a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .

Propriétés

IUPAC Name |

tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZQCBJYFSBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)